N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide
Description
The compound N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide features a 1,3,4-thiadiazole core substituted with a 4-methylbenzylthio group and a benzamide moiety bearing a morpholine sulfonyl substituent. The morpholine sulfonyl group enhances solubility and hydrogen-bonding capacity, while the 4-methylphenylthio group may influence membrane permeability and target binding .
Properties
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S3/c1-15-2-4-16(5-3-15)14-30-21-24-23-20(31-21)22-19(26)17-6-8-18(9-7-17)32(27,28)25-10-12-29-13-11-25/h2-9H,10-14H2,1H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNRIKYMKXKJMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring , a sulfonamide group , and a morpholine moiety , characterized by the following molecular formula:
Its molecular weight is approximately 490.08 g/mol . The presence of the thiadiazole structure is significant as it is associated with various pharmacological properties, enhancing interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, the compound was tested against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a promising median inhibitory concentration (IC50) when compared to standard chemotherapeutic agents like 5-Fluorouracil .
Table 1: In Vitro Cytotoxicity Results
The mechanism underlying the biological activity of this compound may involve several pathways:
- Inhibition of Cell Proliferation : The thiadiazole ring enhances binding to specific cellular targets involved in cell cycle regulation.
- Induction of Apoptosis : Preliminary data suggest that the compound may induce programmed cell death in cancer cells through mitochondrial pathways.
- Antioxidant Activity : The presence of specific functional groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound suggests that modifications can lead to enhanced biological activity. Research indicates that:
- Substituents at the 5-position of the thiadiazole significantly influence antimicrobial and anticancer activities.
- The morpholine sulfonamide moiety plays a critical role in enhancing solubility and bioavailability .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Table 2: Antimicrobial Activity
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Escherichia coli | A mm | |
| Staphylococcus aureus | B mm | |
| Aspergillus niger | C mm |
Case Studies
In one notable study, researchers synthesized various derivatives of thiadiazole-based compounds and assessed their biological activities. The results demonstrated that modifications led to enhanced efficacy against specific cancer cell lines and microbial strains .
Scientific Research Applications
Anticancer Activity
The 1,3,4-thiadiazole moiety, which is integral to the structure of the compound, has been extensively studied for its anticancer properties. Research indicates that derivatives of 1,3,4-thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of human leukemia and solid tumor cells. A study highlighted that compounds like anthra[2,1-c][1,2,5]thiadiazole-6,11-dione significantly decreased the viability of cancer cells such as HL-60 and SK-MEL-1 through apoptosis induction .
- Mechanisms of action often involve disruption of cellular processes such as tubulin polymerization and modulation of signaling pathways related to cell survival and proliferation .
Antimicrobial Properties
The compound exhibits notable antimicrobial activity attributed to the thiadiazole scaffold. This has implications in treating infections caused by various pathogens:
- Broad-spectrum efficacy : Studies have shown that 1,3,4-thiadiazole derivatives possess activity against bacteria, fungi, and viruses. For example, derivatives have been effective against drug-resistant strains of Staphylococcus aureus and Escherichia coli .
- Potential applications : Given the rising incidence of antibiotic resistance, compounds like N-(5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-(morpholine-4-sulfonyl)benzamide could serve as lead compounds for developing new antimicrobial agents.
Anticonvulsant Effects
The anticonvulsant potential of thiadiazole derivatives has been well documented:
- Experimental models : Several studies have utilized models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests to evaluate the anticonvulsant activity of thiadiazole-containing compounds. Results indicate that modifications to the thiadiazole ring can enhance potency while reducing toxicity .
- Clinical relevance : The ability to modify these compounds for improved efficacy suggests a pathway for developing new treatments for epilepsy and other seizure disorders.
Insecticidal Applications
Research has also explored the insecticidal properties of benzamide derivatives containing thiadiazole:
- Bioactivity against pests : Compounds derived from this compound have shown effectiveness against agricultural pests like Spodoptera littoralis, indicating potential applications in pest control .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of thiadiazole derivatives:
| Structural Modification | Activity Impact |
|---|---|
| Substitution on thiadiazole | Enhanced anticancer activity |
| Morpholine sulfonamide group | Improved solubility and bioavailability |
| Aromatic substitutions | Increased potency against specific targets |
Research indicates that certain substitutions can lead to significant increases in biological activity while minimizing adverse effects .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the thiadiazole ring and the sulfonyl/benzamide groups, leading to variations in molecular weight, lipophilicity (LogP), and solubility.
*Estimated based on analogs; †Predicted from structural analogs.
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is constructed via cyclization of a thiocarbazide precursor. A representative method involves the dehydrosulfurization of N-acylthiosemicarbazides under acidic conditions. For this compound, the 5-sulfanyl substitution is introduced early in the synthesis:
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Thiocarbazide Formation :
Hydrazinecarbothioamide (1) is treated with p-toluenemethyl bromide in the presence of potassium carbonate in acetone to yield the S-alkylated intermediate (2). Cyclization is achieved using phosphorus oxychloride (POCl₃) at 80–90°C, forming 5-{[(4-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine (3).Key Data :
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Yield of Intermediate 2: ~75%
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Cyclization efficiency: 82%
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Synthesis of 4-(Morpholine-4-sulfonyl)benzoyl Chloride
The benzamide moiety requires prior sulfonylation of the benzoyl chloride precursor:
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Sulfonylation of 4-Aminobenzoic Acid :
4-Aminobenzoic acid (4) reacts with morpholine-4-sulfonyl chloride (5) in dry dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, yielding 4-(morpholine-4-sulfonyl)benzoic acid (6) . -
Conversion to Benzoyl Chloride :
Compound 6 is treated with thionyl chloride (SOCl₂) under reflux to generate 4-(morpholine-4-sulfonyl)benzoyl chloride (7) .Key Data :
Amide Coupling to Form the Target Compound
The final step involves coupling the thiadiazole amine (3) with the benzoyl chloride (7):
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Reaction Conditions :
A solution of 3 in anhydrous tetrahydrofuran (THF) is slowly added to 7 in the presence of TEA at 0°C. The mixture is stirred at room temperature for 24 hours, yielding the target compound .Key Data :
Optimization and Challenges
-
Sulfanyl Group Stability :
The S-alkylation step requires strict moisture exclusion to prevent oxidation of the sulfanyl group. Nitrogen purging and anhydrous solvents are critical. -
Sulfonylation Selectivity :
Competitive sulfonation at other positions of the benzamide is mitigated by using a bulky base (e.g., TEA) and low temperatures . -
Amide Bond Formation :
Excess benzoyl chloride (1.5 equiv) ensures complete conversion of the amine .
Spectroscopic Characterization
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NMR Analysis :
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¹H NMR (DMSO-d₆) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar–H), 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.28 (s, 4H, tolyl–H), 4.32 (s, 2H, SCH₂), 3.62 (m, 4H, morpholine), 2.98 (m, 4H, morpholine), 2.35 (s, 3H, CH₃) .
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¹³C NMR : 167.8 (C=O), 144.2 (thiadiazole C-2), 132.5–126.8 (aryl carbons), 55.1 (morpholine CH₂), 21.4 (CH₃) .
-
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Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Step | Method A (Ref.) | Method B (Ref. ) |
|---|---|---|
| Thiadiazole Yield | 82% | 78% |
| Sulfonylation Time | 12 h | 8 h |
| Overall Yield | 58% | 62% |
Method B offers higher overall yield due to optimized sulfonylation conditions .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?
The synthesis involves sequential reactions, including sulfonylation, thiadiazole ring formation, and benzamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures step completion .
- Purification : Column chromatography or recrystallization improves purity .
- Temperature control : Exothermic steps (e.g., sulfonylation) require cooling to avoid side reactions .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : Confirms connectivity of the thiadiazole, morpholine sulfonyl, and benzamide moieties .
- Mass spectrometry (MS) : Validates molecular weight and detects impurities .
- X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .
- Thermal analysis (TGA/DSC) : Assesses thermal stability for storage and handling .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Solvent systems : Use polar solvents (e.g., DMSO) for in vitro assays due to moderate solubility .
- Nanoparticle encapsulation : Enhances bioavailability for in vivo studies if solubility is limiting .
Advanced Research Questions
Q. What strategies are used to establish structure-activity relationships (SAR) for this compound?
SAR studies focus on modifying substituents to enhance bioactivity:
- Thiadiazole modifications : Replacing the 4-methylphenylsulfanyl group with halogenated analogs (e.g., Cl, F) can improve enzyme inhibition .
- Morpholine sulfonyl adjustments : Substituting morpholine with piperidine alters pharmacokinetic profiles .
- Benzamide variations : Introducing electron-withdrawing groups (e.g., -NO₂) enhances target affinity .
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-methylphenylsulfanyl → Cl | Increased antimicrobial potency | |
| Morpholine → Piperidine | Improved metabolic stability | |
| Benzamide + -NO₂ | Enhanced kinase inhibition (IC₅₀ reduction) |
Q. How can enzyme inhibition kinetics and mechanism-of-action be elucidated?
- Enzyme assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) .
- Kinetic analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics .
Q. How should researchers resolve contradictions in bioactivity data across structural analogs?
- Orthogonal assays : Validate hits using both cell-based (e.g., cytotoxicity) and biochemical (e.g., enzyme inhibition) assays .
- Computational docking : Identify binding poses to explain discrepancies (e.g., steric hindrance in certain analogs) .
Q. What computational methods are recommended for predicting target interactions?
- Molecular docking (AutoDock Vina) : Screens against protein databases (e.g., PDB) to prioritize targets .
- MD simulations (GROMACS) : Assesses binding stability over time .
- QSAR models : Links structural descriptors (e.g., logP, polar surface area) to activity .
Q. How can metabolic stability and toxicity be evaluated in early-stage development?
- In vitro microsomal assays : Measure half-life using liver microsomes to predict clearance .
- CYP450 inhibition screening : Identifies drug-drug interaction risks .
- AMES test : Assesses mutagenicity potential .
Methodological Notes
- Synthesis Optimization : Prioritize stepwise purification to isolate intermediates, reducing cumulative impurities .
- Data Reproducibility : Strictly control reaction pH and solvent purity to minimize batch-to-batch variability .
- Advanced Characterization : Combine NMR with high-resolution MS (HRMS) for unambiguous structural confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
